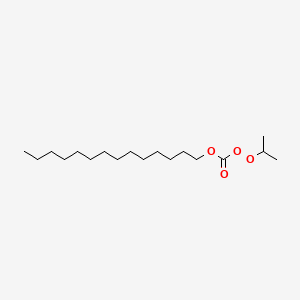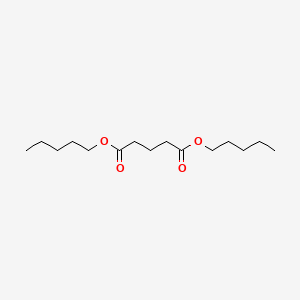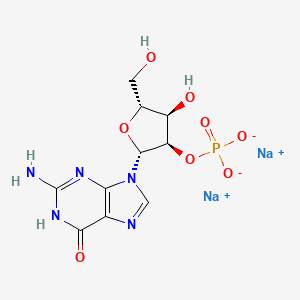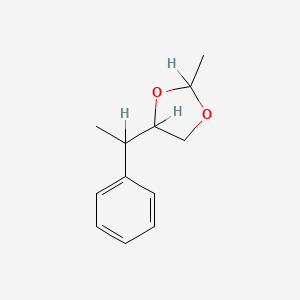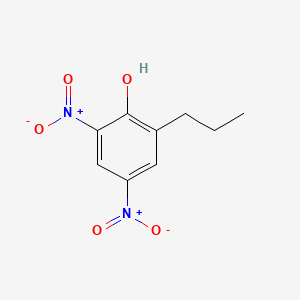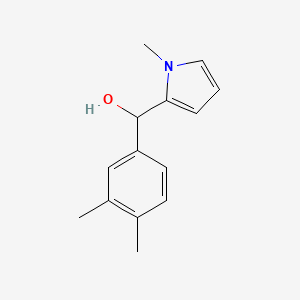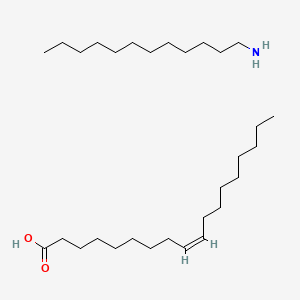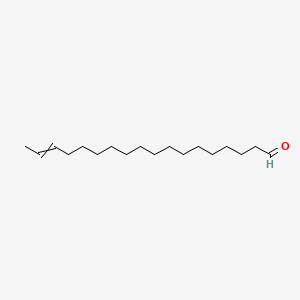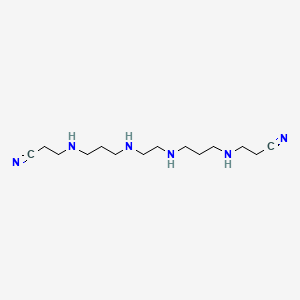
7-Hexadecenedioic acid, (7Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecenedioic acid, (7Z)-, typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often include a solvent like acetone or dichloromethane and are carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of 7-Hexadecenedioic acid, (7Z)-, may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be performed using air or oxygen in the presence of a catalyst like cobalt acetate.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hexadecenedioic acid, (7Z)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms adjacent to the carboxylic acid groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3), or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7-Hexadecenedioic acid, (7Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and as a precursor for surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 7-Hexadecenedioic acid, (7Z)-, involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with no double bonds.
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th position.
7-Hexadecenoic acid: A monounsaturated fatty acid with a double bond at the 7th position but only one carboxylic acid group.
Uniqueness: 7-Hexadecenedioic acid, (7Z)-, is unique due to its dicarboxylic nature and the specific position of the double bond. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its monocarboxylic or saturated counterparts.
Propriétés
Numéro CAS |
253687-18-2 |
|---|---|
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
(Z)-hexadec-7-enedioic acid |
InChI |
InChI=1S/C16H28O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1,3H,2,4-14H2,(H,17,18)(H,19,20)/b3-1- |
Clé InChI |
NJNZHDLLCUGGBQ-IWQZZHSRSA-N |
SMILES isomérique |
C(CCC/C=C\CCCCCC(=O)O)CCCC(=O)O |
SMILES canonique |
C(CCCC=CCCCCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


